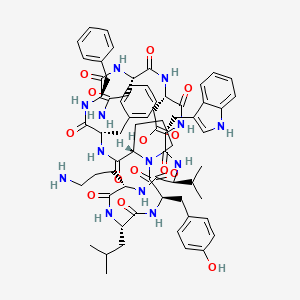

Loloatin B

Description

Properties

Molecular Formula |

C67H85N13O14 |

|---|---|

Molecular Weight |

1296.5 g/mol |

IUPAC Name |

2-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-24,27-dibenzyl-3-[(4-hydroxyphenyl)methyl]-15-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]acetic acid |

InChI |

InChI=1S/C67H85N13O14/c1-37(2)29-47-59(86)78-53(32-41-23-25-43(81)26-24-41)67(94)80-28-14-22-54(80)65(92)77-49(31-40-17-9-6-10-18-40)61(88)73-48(30-39-15-7-5-8-16-39)60(87)75-51(34-55(69)82)62(89)76-52(35-56(83)84)63(90)74-50(33-42-36-70-45-20-12-11-19-44(42)45)64(91)79-57(38(3)4)66(93)71-46(21-13-27-68)58(85)72-47/h5-12,15-20,23-26,36-38,46-54,57,70,81H,13-14,21-22,27-35,68H2,1-4H3,(H2,69,82)(H,71,93)(H,72,85)(H,73,88)(H,74,90)(H,75,87)(H,76,89)(H,77,92)(H,78,86)(H,79,91)(H,83,84)/t46-,47-,48+,49-,50-,51-,52-,53+,54-,57-/m0/s1 |

InChI Key |

MIWBQDHORMXYDV-FLSVJYGXSA-N |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CNC4=CC=CC=C43)CC(=O)O)CC(=O)N)CC5=CC=CC=C5)CC6=CC=CC=C6)CC7=CC=C(C=C7)O |

Origin of Product |

United States |

Foundational & Exploratory

The Marine Bacterium Behind Loloatin B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural source of Loloatin B, a potent cyclic decapeptide antibiotic. It details the producing organism, its isolation, and cultivation, along with protocols for the extraction and purification of this compound. Furthermore, this guide explores its biological activity and presumed mechanism of action, offering valuable insights for researchers in natural product discovery and antibiotic development.

The Natural Source: A Symbiotic Bacterium

Contrary to what its association with a marine worm might suggest, this compound is not produced by the worm itself. Instead, the true producer is a marine bacterium isolated from the tissues of a tropical marine worm.[1][2] Initial research identified the bacterium as a Bacillus species.[1][2] Further studies on the closely related Loloatin A point towards the producing organism being Brevibacillus laterosporus, a Gram-positive, spore-forming bacterium.[3][4] The marine worm, therefore, serves as a host for this symbiotic bacterium, which is the actual biosynthetic source of the loloatin family of antibiotics. The initial isolation of the this compound-producing bacterium was from a marine worm collected in Papua New Guinea.[1][2] A related bacterium producing Loloatins A-D was recovered from the Great Barrier Reef, also in Papua New Guinea.[5]

Biological Activity of Loloatins

The loloatin family of cyclic decapeptides, including this compound, exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.[1][2] Notably, they have demonstrated potency against multidrug-resistant strains, making them promising candidates for further antibiotic research.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 µg/mL |

| This compound | Vancomycin-resistant Enterococci (VRE) | 1-2 µg/mL |

| This compound | Penicillin-resistant Streptococcus pneumoniae | 1-2 µg/mL |

| Loloatin A | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 µg/mL |

| Loloatin A | Vancomycin-resistant Enterococci (VRE) | 4 µg/mL |

| Loloatin C | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL |

| Loloatin C | Vancomycin-resistant Enterococci (VRE) | 1 µg/mL |

| Loloatin D | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL |

| Loloatin D | Vancomycin-resistant Enterococci (VRE) | 8 µg/mL |

Experimental Protocols

Cultivation of the Producing Bacterium

The following is a generalized protocol for the cultivation of Brevibacillus laterosporus for the production of antimicrobial peptides, based on common practices for this species.

3.1.1. Media Composition:

A suitable medium for the growth of Brevibacillus laterosporus and production of secondary metabolites is a modified nutrient broth.

| Component | Concentration (g/L) |

| Glucose | 50 |

| Tryptone | 1 |

| MgSO₄·7H₂O | 0.5 |

| CaCO₃ | 0.5 |

| Glutamic Acid | 5 |

3.1.2. Culture Conditions:

-

Temperature: 37°C

-

pH: 7.0

-

Incubation Time: 72 hours

-

Agitation: 200 rpm (for liquid cultures)

Extraction and Purification of this compound

This protocol is a likely pathway for the isolation and purification of this compound from a liquid culture of the producing bacterium.

Figure 1. Workflow for the extraction and purification of this compound.

Methodology:

-

Fermentation: Culture the Brevibacillus laterosporus strain in the optimized production medium for 72 hours at 37°C with agitation.

-

Cell Removal: Centrifuge the culture broth at 10,000 x g for 20 minutes to separate the bacterial cells from the supernatant containing the secreted this compound.

-

Extraction: Extract the cell-free supernatant with an equal volume of ethyl acetate. Repeat the extraction three times. Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

-

Column Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Collect fractions and monitor for antimicrobial activity using a bioassay against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).

-

High-Performance Liquid Chromatography (HPLC): Pool the active fractions and further purify them using reverse-phase HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid to yield pure this compound.

Presumed Mechanism of Action: Targeting Lipid II

While the specific signaling pathways affected by this compound have not been definitively elucidated, its structural similarity to other cyclic decapeptide antibiotics produced by Bacillus species suggests a likely mechanism of action. Many such antimicrobial peptides target the bacterial cell wall biosynthesis pathway by binding to Lipid II. Lipid II is a crucial precursor molecule for peptidoglycan synthesis. By sequestering Lipid II, this compound would inhibit the transglycosylation and transpeptidation steps, thereby preventing the formation of a stable cell wall and leading to bacterial cell lysis.

Figure 2. Presumed mechanism of action of this compound.

This guide provides a comprehensive overview based on the currently available scientific literature. Further research is warranted to fully elucidate the biosynthetic pathway of this compound, optimize its production, and definitively confirm its mechanism of action. These efforts will be crucial in harnessing the therapeutic potential of this promising marine-derived antibiotic.

References

- 1. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic compounds targeting Lipid II for antibacterial purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]

Loloatin B: A Technical Guide to its Chemical Structure and Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Loloatin B is a cyclic decapeptide antibiotic that has demonstrated significant potential in combating drug-resistant Gram-positive bacteria.[1] First isolated from a tropical marine bacterium, this natural product has garnered interest within the scientific community for its potent antimicrobial activity.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is a cyclic decapeptide, meaning it is composed of ten amino acid residues linked in a circular fashion. The specific sequence of amino acids in this compound is Cyclo(Asn-Asp-Trp-Val-Orn-Leu-D-Tyr-Pro-Phe-D-Phe).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₆₇H₈₅N₁₃O₁₄ | |

| Molecular Weight | 1296.49 g/mol | |

| Exact Mass | 1295.6339 u | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Biological Activity

This compound exhibits potent bactericidal activity, particularly against Gram-positive pathogens that have developed resistance to conventional antibiotics. Its efficacy against these challenging strains underscores its potential as a lead compound for the development of new antimicrobial agents.

Table 2: In Vitro Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Target Organism | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1-2 | [1] |

| Vancomycin-resistant Enterococcus (VRE) | 1-2 | [1] |

| Penicillin-resistant Streptococcus pneumoniae | 1-2 | [1] |

Experimental Protocols

The following sections outline the general methodologies employed in the isolation, characterization, and bioactivity assessment of this compound. For specific details, researchers are encouraged to consult the primary literature.[3]

Isolation and Purification of this compound

The isolation of this compound typically involves the cultivation of the producing marine bacterium, followed by extraction and chromatographic purification of the active metabolites.

General Protocol:

-

Fermentation: The marine bacterium is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

-

Extraction: The bacterial culture is harvested, and the cells and supernatant are separated. The active compounds are extracted from both the biomass and the culture broth using organic solvents.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to isolate this compound from other metabolites.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic and chemical methods.

Key Techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the elemental composition and exact molecular weight of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR experiments are employed to elucidate the amino acid sequence and the three-dimensional conformation of the cyclic peptide.

-

Chemical Degradation: Acid hydrolysis of the peptide followed by analysis of the constituent amino acids helps to confirm the amino acid composition.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is typically evaluated by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Broth Microdilution Method (General Protocol):

-

Preparation of Inoculum: A standardized suspension of the test bacterium is prepared.

-

Serial Dilution: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing growth medium.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for bacterial growth.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mechanism of Action

While the precise mechanism of action for this compound has not been fully elucidated, it is believed to share a mechanism common to many cyclic decapeptide antibiotics.[4][5] This proposed mechanism involves the disruption of the bacterial cell membrane integrity. The amphipathic nature of the molecule, with both hydrophobic and hydrophilic regions, allows it to insert into the lipid bilayer of the bacterial membrane, leading to pore formation, leakage of cellular contents, and ultimately, cell death.[4]

Visualizations

Proposed Mechanism of Action of this compound

Caption: A diagram illustrating the proposed mechanism of action for this compound, involving membrane interaction, pore formation, and subsequent cell lysis.

Workflow for Isolation and Characterization of this compound

Caption: A workflow diagram outlining the key steps involved in the isolation, purification, and characterization of this compound from its marine bacterial source.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial Cyclic Peptides for Plant Disease Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Web [sites.google.com]

The Architectural Blueprint of Loloatin Biosynthesis: A Technical Guide to its Nonribosomal Peptide Assembly Line

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthesis of loloatin cyclic decapeptides. These complex natural products, produced by the marine bacterium Brevibacillus laterosporus, are assembled through a sophisticated enzymatic machinery known as a nonribosomal peptide synthetase (NRPS). This guide illuminates the genetic and biochemical underpinnings of loloatin production, providing a foundational resource for future research and bioengineering efforts.

Loloatins are a family of cyclic decapeptides that have garnered interest for their potential biological activities. Their intricate structures, which include non-proteinogenic amino acids, are the handiwork of large, multi-domain enzymes that act as a molecular assembly line. Understanding this biosynthetic pathway is crucial for harnessing the therapeutic potential of these molecules and for engineering novel derivatives with enhanced properties.

The Genetic Foundation: A Nonribosomal Peptide Synthetase (NRPS) Pathway

The biosynthesis of loloatins is orchestrated by a dedicated biosynthetic gene cluster (BGC) within the genome of Brevibacillus laterosporus. While the specific BGC for loloatins has not been definitively characterized in published literature, analysis of various B. laterosporus genomes reveals a plethora of NRPS and hybrid polyketide synthase (PKS)/NRPS gene clusters, indicating a rich capacity for producing diverse peptide natural products. It is within this genomic landscape that the blueprint for loloatin synthesis resides.

The core of the loloatin biosynthetic machinery is a multi-modular NRPS enzyme. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. The sequence of these modules dictates the final amino acid sequence of the loloatin peptide.

Table 1: Known Amino Acid Sequences of Loloatin Peptides

| Loloatin Variant | Amino Acid Sequence |

| Loloatin A | cyclo(-Asn-Asp-Tyr-Val-Orn-Leu-DTyr-Pro-Phe-DPhe-)[1] |

| Loloatin B | cyclo(-Phe-Pro-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu-) |

| Loloatin C | cyclo(-Phe-Pro-Trp-Phe-Asn-Gln-Trp-Val-Orn-Leu-) |

The Enzymatic Assembly Line: A Step-by-Step Process

The synthesis of the loloatin decapeptide is a highly coordinated process catalyzed by a series of enzymatic domains within each NRPS module.

-

Adenylation (A) Domain: This domain acts as the "gatekeeper," selecting the correct amino acid substrate from the cellular pool and activating it using ATP to form an aminoacyl-adenylate.

-

Thiolation (T) Domain (or Peptidyl Carrier Protein, PCP): The activated amino acid is then transferred to the phosphopantetheinyl arm of the T domain, a flexible tether that shuttles the growing peptide chain between the catalytic sites of the NRPS.

-

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the amino acid tethered to the T domain of the current module and the growing peptide chain held by the T domain of the preceding module.

-

Epimerization (E) Domain: To incorporate D-amino acids, such as the D-Tyrosine and D-Phenylalanine found in Loloatin A, a specialized E domain flips the stereochemistry of the L-amino acid after it has been loaded onto the T domain.

-

Thioesterase (TE) Domain: In the final step, the TE domain, located at the end of the last module, releases the fully assembled linear decapeptide. It then catalyzes the macrocyclization of the peptide, forming the stable cyclic structure characteristic of loloatins.

Visualizing the Pathway: A Graphviz Representation

To illustrate the logical flow of loloatin biosynthesis, the following diagram outlines the key stages of the NRPS assembly line.

Caption: The nonribosomal peptide synthetase (NRPS) assembly line for loloatin biosynthesis.

Experimental Protocols for Elucidating the Loloatin Biosynthetic Pathway

The precise characterization of the loloatin BGC and its corresponding NRPS enzyme requires a multi-faceted experimental approach. The following outlines key methodologies that would be employed:

1. Genome Mining and Bioinformatic Analysis:

-

Objective: To identify the putative loloatin BGC within the genome of a loloatin-producing strain of Brevibacillus laterosporus.

-

Methodology:

-

Obtain the whole-genome sequence of the producer organism.

-

Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict BGCs.

-

Search for NRPS gene clusters with a predicted product that matches the known amino acid composition of loloatins. This involves analyzing the substrate specificity of the adenylation (A) domains within the predicted modules.

-

2. Gene Inactivation and Heterologous Expression:

-

Objective: To confirm the identified BGC is responsible for loloatin production.

-

Methodology:

-

Gene Knockout: Create a targeted knockout of a key gene within the putative loloatin BGC in the native producer strain. Analyze the resulting mutant for the loss of loloatin production using techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

Heterologous Expression: Clone the entire putative loloatin BGC into a suitable heterologous host (e.g., Bacillus subtilis or Escherichia coli) and confirm the production of loloatins in the transformed host.

-

3. Biochemical Characterization of NRPS Domains:

-

Objective: To experimentally verify the function and substrate specificity of individual NRPS domains.

-

Methodology:

-

Recombinant Protein Expression: Clone and express individual A domains or entire NRPS modules in a suitable expression system (e.g., E. coli).

-

ATP-PPi Exchange Assay: This in vitro assay is used to determine the amino acid substrate specificity of the A domain by measuring the amino acid-dependent exchange of radiolabeled pyrophosphate ([³²P]PPi) into ATP.

-

Thioesterification Assay: To confirm the loading of the activated amino acid onto the T domain, the protein can be incubated with the specific aminoacyl-AMP and analyzed by techniques such as MALDI-TOF mass spectrometry to detect the mass shift corresponding to the attached amino acid.

-

Quantitative Analysis

Currently, there is a lack of publicly available quantitative data on the production yields of loloatins from Brevibacillus laterosporus. Establishing optimized fermentation conditions and developing robust analytical methods for quantification are critical next steps for enabling large-scale production for further research and development.

Table 2: Key Enzymes and Their Functions in Loloatin Biosynthesis

| Enzyme/Domain | Function |

| Nonribosomal Peptide Synthetase (NRPS) | Multi-modular enzyme complex that assembles the peptide chain. |

| Adenylation (A) Domain | Selects and activates a specific amino acid. |

| Thiolation (T) Domain / Peptidyl Carrier Protein (PCP) | Covalently binds and transports the growing peptide chain. |

| Condensation (C) Domain | Catalyzes the formation of peptide bonds. |

| Epimerization (E) Domain | Converts L-amino acids to D-amino acids. |

| Thioesterase (TE) Domain | Releases and cyclizes the final peptide product. |

Future Outlook

The elucidation of the loloatin biosynthetic pathway opens up exciting avenues for future research. Through targeted genetic engineering of the NRPS machinery, it may be possible to create novel loloatin analogs with improved therapeutic properties. This technical guide provides a roadmap for researchers to delve deeper into the fascinating world of nonribosomal peptide biosynthesis and unlock the full potential of these remarkable natural products.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Loloatins are a family of cyclic decapeptide antibiotics (Loloatins A, B, C, and D) isolated from a tropical marine bacterium, likely belonging to the genus Bacillus.[1][2] These compounds have garnered significant interest within the scientific community due to their potent in vitro antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][3] This technical guide provides a comprehensive overview of the Loloatins, including their chemical structures, biological activities, and the experimental methodologies used for their study.

Chemical Structures and Properties

Loloatins A, B, C, and D are all cyclic decapeptides, with variations in their amino acid sequences that contribute to their differing biological activities. The general structure is a ten-amino acid ring.

Table 1: Amino Acid Sequences of Loloatins A, B, C, and D

| Compound | Amino Acid Sequence |

| Loloatin A | cyclo(Tyr-Pro-Phe-Phe-Asn-Asp-Tyr-Val-Orn-Leu) |

| Loloatin B | cyclo(Phe-Pro-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu)[1] |

| Loloatin C | cyclo(Phe-Pro-Trp-Phe-Asn-Gln-Trp-Val-Orn-Leu) |

| Loloatin D | cyclo(Phe-Pro(OH)-Phe-Phe-Asn-Gln-Trp-Val-Orn-Leu) |

Biological Activity: Antimicrobial Potency

The Loloatin family exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Loloatins

| Organism | Loloatin A (µg/mL) | This compound (µg/mL) | Loloatin C (µg/mL) | Loloatin D (µg/mL) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | 2 | 0.5 | 8 |

| Vancomycin-Resistant Enterococci (VRE) | 4 | 2 | 1 | 8 |

| Penicillin-Resistant Streptococcus pneumoniae | Not Reported | 1-2[1] | Not Reported | Not Reported |

Mechanism of Action

While the precise mechanism of action for the Loloatins has not been definitively elucidated in the available literature, their structural characteristics as amphipathic cyclic peptides strongly suggest a membrane-disrupting mechanism. This is a common mode of action for many antimicrobial peptides, where the peptide interacts with and disrupts the integrity of the bacterial cell membrane, leading to cell death. The proposed mechanism involves the initial electrostatic attraction of the positively charged residues of the Loloatin molecule to the negatively charged components of the bacterial cell membrane, followed by the insertion of the hydrophobic residues into the lipid bilayer, leading to pore formation or destabilization of the membrane.

Caption: Proposed mechanism of Loloatin action on bacterial cell membranes.

Experimental Protocols

Isolation and Purification of Loloatins

A general protocol for the isolation of Loloatins from a marine Bacillus species is outlined below. This is a representative workflow and may require optimization based on the specific bacterial strain and culture conditions.

Caption: General workflow for the isolation and purification of Loloatins.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Loloatins: The Loloatin compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted Loloatin is inoculated with the bacterial suspension. A growth control well (bacteria without Loloatin) and a sterility control well (broth without bacteria) are also included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the Loloatin that completely inhibits visible growth of the bacterium.

Hemolytic Activity Assay

This assay is crucial for assessing the toxicity of antimicrobial peptides towards mammalian cells, using red blood cells as a model.

-

Preparation of Red Blood Cell Suspension: Fresh red blood cells (e.g., human or sheep) are washed and suspended in a buffered saline solution (e.g., PBS) to a final concentration of 1-2%.

-

Serial Dilution of Loloatins: The Loloatin compounds are serially diluted in the buffered saline solution in a 96-well microtiter plate.

-

Incubation: The red blood cell suspension is added to each well containing the diluted Loloatin. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (red blood cells in buffer only) are included. The plate is incubated at 37°C for a specified time (e.g., 1 hour).

-

Measurement of Hemolysis: The plate is centrifuged, and the amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 450 nm.

-

Calculation of HC50: The percentage of hemolysis is calculated relative to the positive control. The HC50 value, the concentration of the Loloatin that causes 50% hemolysis, is determined from a dose-response curve.

Synthesis of Loloatins

The total synthesis of Loloatins can be achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid support.

Caption: A simplified workflow for the synthesis of Loloatins via SPPS.

Future Directions

The Loloatins represent a promising class of antimicrobial peptides with potent activity against clinically relevant pathogens. Further research is warranted in several key areas:

-

Comprehensive Structure-Activity Relationship (SAR) Studies: To optimize the antimicrobial potency and selectivity of the Loloatin scaffold.

-

Detailed Mechanism of Action Studies: To fully elucidate the molecular interactions with bacterial membranes and identify potential intracellular targets.

-

In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential of Loloatins in animal models of infection.

-

Development of Synthetic Analogs: To improve pharmacokinetic properties and reduce potential toxicity.

This technical guide provides a foundational understanding of the Loloatin family of antimicrobial peptides. The provided data and protocols should serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of these fascinating marine natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a cyclic decapeptide antibiotic produced in culture by a tropical marine bacterium | UBC Chemistry [chem.ubc.ca]

- 3. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

Loloatin B: A Technical Guide to its Initial Screening and Antimicrobial Spectrum

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial screening and antimicrobial spectrum of Loloatin B, a potent cyclic decapeptide antibiotic. This compound is a natural product isolated from a marine bacterium, Bacillus sp., found in the tissues of a marine worm.[1][2][3] This document details its known antimicrobial activity, outlines relevant experimental protocols for its study, and explores its potential mechanisms of action based on current research.

Antimicrobial Spectrum of this compound

Initial screening has demonstrated that this compound possesses potent activity primarily against Gram-positive bacteria.[1][3] Notably, it has shown efficacy against several multidrug-resistant strains of significant clinical importance. The antimicrobial activity is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound

| Target Microorganism | Resistance Profile | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1-2 |

| Enterococcus faecalis / Enterococcus faecium | Vancomycin-resistant (VRE) | 1-2 |

| Streptococcus pneumoniae | Penicillin-resistant | 1-2 |

Data sourced from screening tests for antimicrobial activity.[1] The family of loloatins, including Loloatins A-D, have also demonstrated in vitro antimicrobial activity against these resistant pathogens.[4][5]

Experimental Protocols

The following sections describe the detailed methodologies for key experiments relevant to the initial screening and characterization of this compound's antimicrobial properties.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

This is a standard laboratory procedure to determine the MIC of an antimicrobial agent against a specific microorganism.[6][7][8]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of the target bacteria.

Materials:

-

This compound stock solution of known concentration

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Bacterial inoculum of the test organism (e.g., MRSA, VRE, penicillin-resistant S. pneumoniae) standardized to approximately 5 x 10^5 colony-forming units (CFU)/mL

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of the this compound stock solution in the 96-well microtiter plate using MHB. The final volume in each well should be 50 µL, and the concentrations should span a clinically relevant range.

-

-

Inoculum Preparation:

-

A single colony of the test bacterium is incubated overnight in a rich medium.

-

The optical density (OD) of the overnight culture is measured, and the bacterial suspension is diluted in sterile saline to achieve a standardized inoculum.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

-

-

Controls:

-

Positive Control (Growth Control): Include wells containing only the bacterial inoculum in MHB without this compound.

-

Negative Control (Sterility Control): Include wells containing only MHB to check for contamination.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 16-24 hours.

-

-

Reading the Results:

-

After incubation, visually inspect the wells for turbidity (an indication of bacterial growth). The MIC is the lowest concentration of this compound in which there is no visible growth.

-

Alternatively, the optical density of each well can be measured using a microplate reader.

-

Investigation of Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, based on its structural similarity to other cyclic peptides from the Brevibacillus genus, two primary mechanisms are hypothesized: disruption of the bacterial cell membrane and/or inhibition of intracellular processes like DNA replication and protein synthesis.[1]

This assay helps to determine if an antimicrobial peptide disrupts the integrity of the bacterial cell membrane.[9][10]

Objective: To assess the ability of this compound to permeabilize the bacterial cytoplasmic membrane.

Materials:

-

This compound

-

Log-phase bacterial culture of the test organism

-

Fluorescent dyes such as propidium iodide (PI) or SYTOX Green. These dyes can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids.

-

Fluorometer or fluorescence microscope

Procedure:

-

Bacterial Cell Preparation:

-

Harvest log-phase bacterial cells by centrifugation and wash them with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the same buffer to a specific optical density.

-

-

Assay Setup:

-

Add the bacterial suspension to the wells of a microtiter plate or a cuvette.

-

Add the fluorescent dye (e.g., PI) to the bacterial suspension and incubate for a short period to establish a baseline fluorescence.

-

-

Treatment with this compound:

-

Add varying concentrations of this compound to the bacterial suspension.

-

-

Fluorescence Measurement:

-

Monitor the increase in fluorescence over time using a fluorometer. A rapid increase in fluorescence indicates that this compound is disrupting the cell membrane, allowing the dye to enter and bind to intracellular components.

-

This assay can be used to investigate if this compound interacts with and binds to bacterial DNA.[11][12][13]

Objective: To determine if this compound can bind to plasmid DNA, which would suggest a potential intracellular target.

Materials:

-

This compound

-

Purified plasmid DNA (e.g., pUC18 or pBR322)

-

Agarose gel

-

Gel electrophoresis apparatus and power supply

-

DNA loading dye

-

Ethidium bromide or other DNA staining agent

-

UV transilluminator

Procedure:

-

Binding Reaction:

-

In separate microcentrifuge tubes, mix a fixed amount of plasmid DNA with increasing concentrations of this compound.

-

Incubate the mixtures at room temperature for a defined period (e.g., 30 minutes) to allow for binding.

-

-

Agarose Gel Electrophoresis:

-

Add DNA loading dye to each reaction mixture.

-

Load the samples into the wells of an agarose gel.

-

Run the gel electrophoresis at a constant voltage until the dye front has migrated an appropriate distance.

-

-

Visualization:

-

Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.

-

-

Interpretation:

-

If this compound binds to the plasmid DNA, the migration of the DNA through the agarose gel will be retarded or completely inhibited, resulting in a shift in the band position or the disappearance of the free DNA band at higher concentrations of the peptide.

-

Visualizations

Experimental Workflow for this compound Screening

Caption: Workflow for the isolation, screening, and initial mechanism of action studies of this compound.

Hypothesized Signaling Pathway for this compound's Antimicrobial Action

Caption: Potential mechanisms of antimicrobial action for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a cyclic decapeptide antibiotic produced in culture by a tropical marine bacterium | UBC Chemistry [chem.ubc.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. idexx.dk [idexx.dk]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 10. Membrane Permeabilization and Antimicrobial Activity of Recombinant Defensin-d2 and Actifensin against Multidrug-Resistant Pseudomonas aeruginosa and Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Loloatin B: A Technical Whitepaper on a Novel Antibiotic Lead Compound

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Loloatin B, a cyclic decapeptide, has emerged as a promising lead compound in the urgent quest for novel antibiotics. Isolated from a marine bacterium, this natural product demonstrates potent antimicrobial activity, particularly against multi-drug resistant Gram-positive pathogens. This document provides a comprehensive technical overview of this compound, consolidating available data on its biological activity, and presenting detailed experimental protocols for its study and synthesis. The information herein is intended to serve as a foundational guide for researchers engaged in the exploration and development of this compound as a potential therapeutic agent.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound, a member of the loloatin family of cyclic decapeptides, was first isolated from a marine Bacillus species.[1] These compounds have garnered attention for their potent bactericidal effects against clinically relevant pathogens. This whitepaper will delve into the known characteristics of this compound, offering a structured presentation of its antimicrobial profile and a detailed guide to the methodologies required for its further investigation.

Antimicrobial Activity

This compound exhibits a narrow spectrum of activity, primarily targeting Gram-positive bacteria. This selectivity is a desirable trait, potentially minimizing the disruption of the host's natural microbiome.

Minimum Inhibitory Concentration (MIC)

Quantitative data on the minimum inhibitory concentration (MIC) of this compound and its related compounds are summarized in the table below. This compound has shown potent activity against Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae.[1]

| Compound | Organism | MIC (µg/mL) |

| This compound | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1-2[1] |

| Vancomycin-Resistant Enterococci (VRE) | 1-2[1] | |

| Penicillin-Resistant Streptococcus pneumoniae | 1-2[1] | |

| Loloatin A | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 |

| Vancomycin-Resistant Enterococci (VRE) | 4 | |

| Loloatin C | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.5 |

| Vancomycin-Resistant Enterococci (VRE) | 1 | |

| Loloatin D | Methicillin-Resistant Staphylococcus aureus (MRSA) | 8 |

| Vancomycin-Resistant Enterococci (VRE) | 8 |

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated. However, evidence from related cyclic peptides suggests that it may involve the disruption of the bacterial cell membrane's integrity or the inhibition of essential intracellular processes such as DNA replication and protein synthesis. Further investigation into its specific molecular targets is warranted. A potential mechanism involves the interaction with the bacterial cell membrane, leading to depolarization and subsequent cell death.

Caption: Hypothesized signaling pathway for this compound's antimicrobial action.

Experimental Protocols

The following sections provide detailed methodologies for the isolation, characterization, and synthesis of this compound.

Isolation and Purification of this compound from Bacillus sp.

While a specific protocol for this compound is not publicly available, the following general procedure for the isolation of cyclic decapeptides from Bacillus species can be adapted.[2]

-

Fermentation: Culture the this compound-producing Bacillus sp. in a suitable liquid medium (e.g., Luria Broth) under optimal growth conditions.

-

Extraction: After incubation, centrifuge the culture to separate the cell-free supernatant. Extract the supernatant with an equal volume of ethyl acetate.

-

Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure to obtain the crude extract.

-

Purification:

-

Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.

-

Monitor the fractions for antimicrobial activity using a bioassay (e.g., agar diffusion assay).

-

Pool the active fractions and further purify using reverse-phase high-performance liquid chromatography (HPLC).

-

Caption: General workflow for isolating this compound from bacterial culture.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from standard methods for determining the MIC of antimicrobial peptides.

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight in Mueller-Hinton Broth (MHB). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Cytotoxicity Assay: Neutral Red Uptake Assay

This assay assesses the effect of this compound on the viability of mammalian cells.

-

Cell Seeding: Seed mammalian cells (e.g., Vero cells) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a specified period (e.g., 24 hours).

-

Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red. Incubate for 2-3 hours to allow for dye uptake by viable cells.

-

Dye Extraction: Wash the cells and then add a destain solution to extract the neutral red from the lysosomes of viable cells.

-

Quantification: Measure the absorbance of the extracted dye at 540 nm. The amount of absorbed dye is proportional to the number of viable cells.

Note: Currently, no public data is available for the cytotoxicity of this compound.

In Vivo Efficacy: Murine Infection Model

A murine model of systemic infection can be used to evaluate the in vivo efficacy of this compound.

-

Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal dose of a target pathogen (e.g., MRSA).

-

Treatment: Administer this compound at various doses via a suitable route (e.g., intravenous or intraperitoneal) at specific time points post-infection.

-

Monitoring: Monitor the mice for survival over a period of time (e.g., 7 days).

-

Bacterial Load Determination: At the end of the study, or at specific time points, euthanize a subset of mice and determine the bacterial load in key organs (e.g., spleen, liver) by plating homogenized tissue on appropriate agar.

Note: Specific in vivo efficacy data for this compound is not yet publicly available.

Synthesis of this compound: Solid-Phase Peptide Synthesis (SPPS)

The total synthesis of Loloatins A-D has been achieved using solid-phase peptide synthesis (SPPS), indicating this is a viable method for obtaining this compound.

-

Resin Preparation: Start with a suitable resin (e.g., Rink amide resin).

-

Amino Acid Coupling: Sequentially couple the protected amino acids of the this compound sequence to the resin. Each cycle involves deprotection of the N-terminal amino group and coupling of the next amino acid.

-

Cleavage and Cyclization: Once the linear peptide is assembled, cleave it from the resin and induce cyclization to form the final cyclic decapeptide.

-

Purification: Purify the crude cyclic peptide using reverse-phase HPLC.

Caption: A simplified workflow for the synthesis of this compound via SPPS.

Future Directions

While this compound shows considerable promise, further research is essential to fully understand its therapeutic potential. Key areas for future investigation include:

-

Comprehensive SAR Studies: Elucidation of the structure-activity relationship to guide the design of more potent and selective analogs.

-

Detailed Mechanism of Action Studies: Identification of the specific molecular target(s) of this compound.

-

Pharmacokinetic and Pharmacodynamic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

In Vivo Efficacy and Toxicity Studies: Rigorous evaluation in various animal models of infection and comprehensive toxicity profiling.

Conclusion

This compound represents a valuable lead compound in the development of new antibiotics against Gram-positive pathogens. Its potent in vitro activity, coupled with its amenability to chemical synthesis, makes it an attractive candidate for further preclinical development. The experimental protocols and data presented in this whitepaper provide a solid foundation for researchers to advance the study of this promising antimicrobial agent. Continued investigation into its mechanism of action, in vivo efficacy, and safety profile will be crucial in determining its ultimate clinical utility.

References

Methodological & Application

Application Note: Loloatin B Isolation and Purification from Bacterial Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loloatin B is a cyclic decapeptide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1] It is a natural product synthesized non-ribosomally by a marine bacterium, identified as a Bacillus sp. (strain MK-PNG-276A), which was originally isolated from the tissues of a marine worm in Papua New Guinea.[1][2] The unique structure and significant antimicrobial properties of this compound make it a compound of interest for drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from bacterial culture, based on established methods for marine-derived cyclic peptides.

Data Presentation

The following tables summarize the expected quantitative data from a typical this compound purification process. Please note that these values are representative and may vary depending on the specific fermentation and purification conditions.

Table 1: Fermentation and Extraction Parameters

| Parameter | Value | Unit | Notes |

| Fermentation Volume | 10 | L | Larger volumes can be used for scale-up. |

| Incubation Time | 72 - 96 | hours | Optimal time should be determined by monitoring antimicrobial activity. |

| Incubation Temperature | 28 - 30 | °C | Typical for marine bacteria. |

| Shaker Speed | 150 - 200 | rpm | To ensure adequate aeration. |

| Crude Extract Yield | 1.5 - 2.5 | g/L | From the initial solvent extraction. |

| This compound Titer (in crude) | 5 - 15 | mg/L | Estimated based on similar cyclic peptides. |

Table 2: Purification Summary

| Purification Step | Starting Material (mg) | Product Yield (mg) | Purity (%) | Recovery (%) |

| Solid-Phase Extraction | 2000 (Crude Extract) | 300 | ~20 | 15 |

| VLC (Silica Gel) | 300 | 100 | ~50 | 33 |

| Reversed-Phase HPLC | 100 | 20 | >95 | 20 |

Experimental Protocols

Bacterial Fermentation

This protocol describes the cultivation of the this compound-producing Bacillus sp. to generate a sufficient quantity of the target compound.

Materials:

-

Bacillus sp. (strain MK-PNG-276A) culture

-

Marine Broth 2216 (or similar nutrient-rich medium)

-

Sterile baffled flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Inoculate a single colony of Bacillus sp. into a 50 mL starter culture of marine broth. Incubate at 28-30°C with shaking at 200 rpm for 24-48 hours.

-

Scale-Up Fermentation: Transfer the starter culture to a larger volume of sterile marine broth (e.g., 1 L in a 2.8 L baffled flask or a 10 L fermenter). The recommended inoculation volume is 1-5% (v/v).

-

Incubation: Incubate the large-scale culture at 28-30°C with shaking at 150-200 rpm for 72-96 hours. Monitor the culture for antimicrobial activity periodically using a disk diffusion assay against a sensitive Gram-positive bacterium (e.g., Bacillus subtilis).

-

Harvesting: After the incubation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes) to separate the bacterial cells from the supernatant. This compound is expected to be present in both the supernatant and the cell pellet.

Extraction of this compound

This protocol outlines the extraction of the crude mixture containing this compound from the bacterial culture.

Materials:

-

Harvested culture broth (supernatant and cell pellet)

-

Ethyl acetate (or other suitable organic solvent like butanol)

-

Diatomaceous earth (optional, as a filter aid)

-

Rotary evaporator

Procedure:

-

Adsorbent Addition: To the whole culture broth (or recombined supernatant and cell pellet), add an adsorbent resin (e.g., Amberlite XAD-16) at a concentration of 20-40 g/L.

-

Agitation: Stir the mixture at room temperature for 2-4 hours to allow the adsorption of this compound onto the resin.

-

Resin Collection: Filter the mixture to collect the resin.

-

Elution: Wash the resin with deionized water to remove salts and polar impurities. Elute the adsorbed compounds from the resin with a suitable organic solvent such as acetone or methanol.

-

Solvent Extraction: Concentrate the eluate under reduced pressure. Partition the resulting aqueous residue with ethyl acetate. Collect the organic phase.

-

Concentration: Dry the ethyl acetate extract over anhydrous sodium sulfate, filter, and concentrate in vacuo using a rotary evaporator to obtain the crude extract.

Purification of this compound

This multi-step protocol describes the purification of this compound from the crude extract using various chromatographic techniques.

Materials:

-

Crude extract

-

Silica gel (for VLC)

-

C18 solid-phase extraction (SPE) cartridges

-

Solvents for chromatography (e.g., hexane, dichloromethane, ethyl acetate, methanol, acetonitrile, water)

-

Trifluoroacetic acid (TFA)

-

High-Performance Liquid Chromatography (HPLC) system with a preparative C18 column

Procedure:

-

Solid-Phase Extraction (SPE):

-

Dissolve the crude extract in a minimal amount of methanol.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the dissolved crude extract onto the cartridge.

-

Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

-

Collect the fractions and test for antimicrobial activity to identify the this compound-containing fractions (expected to elute in the more organic fractions).

-

Combine the active fractions and concentrate.

-

-

Vacuum Liquid Chromatography (VLC):

-

Pack a silica gel column for VLC.

-

Dissolve the active fraction from SPE in a minimal volume of a non-polar solvent (e.g., dichloromethane).

-

Load the sample onto the column.

-

Elute with a stepwise gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

-

Collect fractions and monitor by thin-layer chromatography (TLC) and bioassay.

-

Combine fractions containing the partially purified this compound.

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Dissolve the semi-purified this compound fraction in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Purify the sample on a preparative C18 HPLC column.

-

Use a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient could be 20-80% acetonitrile over 40 minutes.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect fractions corresponding to the major peaks.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of this compound by mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain pure this compound.

-

Visualizations

Caption: Experimental workflow for this compound isolation and purification.

Caption: Logic diagram of the this compound purification strategy.

References

Solid-Phase Synthesis of Loloatin B and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of Loloatin B, a cyclic decapeptide with notable antimicrobial properties, and its analogs. These guidelines are intended to assist researchers in the fields of medicinal chemistry, drug discovery, and peptide synthesis in the efficient and reliable production of these complex molecules.

Introduction

This compound is a member of the loloatin family of cyclic decapeptides, first isolated from a marine bacterium.[1][2] These natural products have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria, making them attractive leads for the development of new antibiotics. This compound's structure is cyclo(L-Val-L-Orn-L-Leu-D-Tyr-L-Pro-L-Phe-D-Phe-L-Asn-L-Asp-L-Trp). The solid-phase peptide synthesis (SPPS) approach, specifically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, offers a robust and efficient method for the synthesis of this compound and the exploration of its structure-activity relationships (SAR) through the creation of analogs.

The general strategy for the solid-phase synthesis of this compound involves the sequential assembly of the linear decapeptide on a solid support, followed by on-resin head-to-tail cyclization, cleavage from the resin, and final purification.

Data Presentation

Table 1: Physicochemical and Antimicrobial Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C71H92N14O13 | Calculated |

| Molecular Weight | 1361.59 g/mol | Calculated |

| Sequence | cyclo(Val-Orn-Leu-d-Tyr-Pro-Phe-d-Phe-Asn-Asp-Trp) | [2] |

| Antimicrobial Activity (MIC) | ||

| Staphylococcus aureus (MRSA) | 1-2 µg/mL | [3] |

| Enterococcus faecalis (VRE) | 1-2 µg/mL | [3] |

| Streptococcus pneumoniae (penicillin-resistant) | 1-2 µg/mL | [3] |

Experimental Protocols

Solid-Phase Synthesis of the Linear this compound Precursor

This protocol outlines the manual Fmoc-SPPS for the assembly of the linear decapeptide precursor of this compound on a 2-chlorotrityl chloride resin. The synthesis commences with the attachment of the C-terminal amino acid, Fmoc-L-Trp(Boc)-OH, to the resin.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading)

-

Fmoc-protected amino acids with appropriate side-chain protection:

-

Fmoc-L-Val-OH

-

Fmoc-L-Orn(Boc)-OH

-

Fmoc-L-Leu-OH

-

Fmoc-D-Tyr(tBu)-OH

-

Fmoc-L-Pro-OH

-

Fmoc-L-Phe-OH

-

Fmoc-D-Phe-OH

-

Fmoc-L-Asn(Trt)-OH

-

Fmoc-L-Asp(OtBu)-OH

-

Fmoc-L-Trp(Boc)-OH

-

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Acetic anhydride

-

Pyridine

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling and First Amino Acid Loading:

-

Swell the 2-CTC resin (1 g, ~1.2 mmol) in DCM (10 mL) for 30 minutes in the synthesis vessel.

-

Drain the DCM.

-

Dissolve Fmoc-L-Trp(Boc)-OH (2 eq., 2.4 mmol) and DIPEA (4 eq., 4.8 mmol) in a minimal amount of DMF and add to the resin.

-

Shake the mixture for 2 hours at room temperature.

-

To cap any unreacted sites, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL) and shake for 30 minutes.

-

Drain the solution and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.

-

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF (10 mL) to the resin.

-

Shake for 5 minutes, then drain.

-

Add a fresh solution of 20% piperidine in DMF (10 mL) and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Fmoc-amino acid (3 eq., 3.6 mmol) with DIC (3 eq., 3.6 mmol) and HOBt (3 eq., 3.6 mmol) in DMF (5 mL) for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Add DIPEA (6 eq., 7.2 mmol) to the reaction vessel.

-

Shake the mixture at room temperature for 2 hours.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

-

Chain Elongation:

-

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the this compound sequence in the C-terminal to N-terminal direction.

-

On-Resin Head-to-Tail Cyclization

This protocol describes the on-resin cyclization of the linear decapeptide to form the cyclic this compound.

Materials:

-

Resin-bound linear this compound precursor

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Final Fmoc Deprotection:

-

Perform the Fmoc deprotection of the N-terminal L-Valine as described in Protocol 1, step 2.

-

-

Cyclization:

-

Swell the deprotected resin-bound linear peptide in DMF (10 mL).

-

In a separate vial, dissolve PyBOP (3 eq.) and HOBt (3 eq.) in DMF (5 mL).

-

Add the PyBOP/HOBt solution to the resin.

-

Add DIPEA (6 eq.) to the reaction vessel.

-

Shake the mixture at room temperature for 24 hours.

-

Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS.

-

Once cyclization is complete, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

-

Cleavage from Resin and Deprotection

This protocol details the cleavage of the cyclic peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

-

Resin-bound cyclic this compound

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (H₂O)

-

Cold diethyl ether

-

Centrifuge

Procedure:

-

Preparation of Cleavage Cocktail:

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

-

-

Cleavage:

-

Add the cleavage cocktail (10 mL) to the dry resin in the synthesis vessel.

-

Shake the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

-

Peptide Precipitation and Purification:

-

Reduce the volume of the filtrate under a stream of nitrogen.

-

Add cold diethyl ether to precipitate the crude peptide.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether (2-3 times).

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain this compound as a white powder.

-

Mandatory Visualizations

Solid-Phase Synthesis Workflow of this compound

Caption: Workflow for the solid-phase synthesis of this compound.

Proposed Mechanism of Action of this compound

Caption: Proposed mechanism of action for this compound.

Synthesis of this compound Analogs

The solid-phase synthesis platform described above is readily adaptable for the creation of this compound analogs. Modifications can be introduced at various positions to investigate the structure-activity relationship (SAR).

Strategies for Analog Synthesis:

-

Amino Acid Substitution: Replace one or more amino acids in the sequence with natural or unnatural amino acids to probe the importance of specific side chains for antimicrobial activity. For example, substituting the D-amino acids with their L-counterparts can provide insights into the role of conformation.

-

Side-Chain Modification: Modify the side chains of existing amino acids. For instance, the ornithine side chain can be acylated or alkylated.

-

Ring Size Modification: Synthesize analogs with larger or smaller macrocycles by adding or deleting amino acids from the sequence.

The synthesis of analogs would follow the same general protocol, with the substitution of the desired Fmoc-amino acid derivative during the chain elongation step. Each analog will require optimization of coupling and cyclization conditions, and purification will be necessary to isolate the desired product. The biological activity of each analog should be assessed using standardized antimicrobial assays to build a comprehensive SAR profile.

Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, including coupling times, reagent equivalents, and purification methods, may be necessary for specific sequences and scales. It is recommended to perform small-scale test syntheses before proceeding to a larger scale. Always follow appropriate laboratory safety procedures when handling chemicals.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Loloatin B

Introduction

Loloatin B is a cyclic decapeptide antibiotic with demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[1][2] The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a novel antimicrobial agent. The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[3][4] This application note provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) with modifications suitable for a cationic peptide.[5][6]

Principle

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth, and the MIC is determined as the lowest concentration of this compound that prevents visible growth.[4] Due to the cationic nature of this compound, which can lead to adherence to standard polystyrene plates, this protocol specifies the use of low-binding polypropylene plates to ensure accurate results.[6]

Quantitative Data

The following table summarizes the reported MIC values for this compound against various bacterial strains.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 1-2 | [1] |

| Enterococcus faecium | Vancomycin-resistant (VRE) | 1-2 | [1] |

| Streptococcus pneumoniae | Penicillin-resistant | 1-2 | [1] |

Experimental Protocol

This protocol is adapted from the CLSI M07-A10 guidelines and incorporates modifications for testing cationic peptides.[6][8]

Materials

-

This compound

-

Test bacterial strains (e.g., S. aureus, E. faecium, S. pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 0.9% saline

-

Sterile deionized water

-

Sterile, 96-well polypropylene microtiter plates (U-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel)

-

Single-channel pipettes

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Vortex mixer

-

Appropriate personal protective equipment (PPE)

Procedure

1. Preparation of this compound Stock Solution

a. Prepare a stock solution of this compound at a concentration of 1 mg/mL in sterile deionized water. b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Aliquot and store at -20°C or below until use.

2. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. b. Transfer the colonies to a tube containing 5 mL of sterile 0.9% saline. c. Vortex the tube to create a smooth suspension. d. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL) using a spectrophotometer (absorbance at 625 nm of 0.08-0.13). e. Within 15 minutes of preparation, dilute the adjusted suspension 1:150 in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

3. Preparation of this compound Dilution Plate

a. Add 100 µL of sterile CAMHB to all wells of a 96-well polypropylene microtiter plate. b. Add 100 µL of the this compound working stock solution (e.g., 64 µg/mL, prepared from the main stock) to the wells in column 1. This results in a total volume of 200 µL and a starting concentration of 32 µg/mL. c. Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down 6-8 times. d. Continue this serial dilution process from column 2 to column 10. e. After mixing the wells in column 10, discard 100 µL to ensure all wells have a final volume of 100 µL. f. Column 11 will serve as the growth control (no this compound). g. Column 12 will serve as the sterility control (no this compound, no inoculum).

4. Inoculation of the Microtiter Plate

a. Using a multichannel pipette, add 10 µL of the prepared bacterial inoculum (from step 2e) to each well from column 1 to column 11. This brings the final volume in these wells to 110 µL. Do not add inoculum to column 12.

5. Incubation

a. Cover the plate with a lid to prevent evaporation. b. Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting the Results

a. After incubation, place the microtiter plate on a reading stand. b. Visually inspect the wells for bacterial growth. The sterility control (column 12) should show no growth. The growth control (column 11) should show distinct turbidity. c. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear). This can be compared to the growth in the control well.

Diagrams

Caption: Experimental workflow for determining the MIC of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Loloatins A-D, cyclic decapeptide antibiotics produced in culture by a tropical marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]

- 6. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. goums.ac.ir [goums.ac.ir]

Application Note: Antimicrobial Susceptibility Testing of Loloatin B Against Clinical Isolates

Introduction

Loloatin B is a novel cyclic decapeptide antibiotic produced by a marine Bacillus species.[1] It is part of the loloatin family of antibiotics which have demonstrated potent in vitro activity against a range of Gram-positive bacteria, including clinically significant resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] As the challenge of antimicrobial resistance grows, it is critical to rigorously evaluate new compounds like this compound against contemporary clinical isolates.

This document provides detailed protocols for determining the antimicrobial susceptibility of this compound using standardized methods, guidance for data presentation, and visual workflows to aid researchers in assessing its potential as a therapeutic agent. The methodologies described are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability of results.[3][4]

Experimental Workflow

The overall workflow for assessing the antimicrobial activity of this compound involves preparing the compound and bacterial inocula, performing susceptibility testing via broth microdilution or disk diffusion, and finally, analyzing and interpreting the resulting data.

Caption: General workflow for antimicrobial susceptibility testing of this compound.

Key Experimental Protocols

The following protocols are adapted from CLSI standards M07 and M02 for broth microdilution and disk diffusion, respectively.[3][5]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of this compound that visibly inhibits the growth of a microorganism.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) for stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial clinical isolates and quality control (QC) strains (e.g., S. aureus ATCC 29213)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

Procedure:

-

This compound Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Further dilutions should be made in CAMHB to achieve the desired test concentrations.

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test organism from an overnight culture on a non-selective agar plate.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

-

Plate Setup:

-

Dispense 50 µL of CAMHB into each well of a 96-well plate.

-

Add 50 µL of the appropriate this compound working solution to the first well of a row and perform 2-fold serial dilutions across the plate, leaving the last well as a growth control (no drug).

-

The final volume in each well should be 50 µL before adding the inoculum.

-

-

Inoculation: Add 50 µL of the final diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) compared to the growth control well.

Protocol 2: Agar Disk Diffusion Susceptibility Testing

This method assesses the growth inhibition of bacteria by this compound diffusing from a saturated paper disk into the agar.

Materials:

-

This compound stock solution

-

Sterile blank paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial clinical isolates and QC strains (e.g., S. aureus ATCC 25923)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

Procedure:

-

Disk Preparation: Aseptically apply a defined volume of a this compound solution to each blank paper disk to achieve a specific drug load (e.g., 30 µ g/disk ). Allow disks to dry completely before use.

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in section 3.1.

-

Plate Inoculation:

-

Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.

-

Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.

-

-

Disk Application:

-

Aseptically place the prepared this compound disks onto the inoculated MHA surface.

-

Gently press each disk down to ensure complete contact with the agar.

-

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

Data Presentation

Quantitative data from susceptibility testing should be summarized in clear, structured tables.

Table 1: MIC Values of this compound against Gram-Positive Clinical Isolates

| Organism (Isolate ID) | Resistance Profile | This compound MIC (µg/mL) | Vancomycin MIC (µg/mL) |